molecular formula C17H20N4O3S B2959998 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylthiazol-2-yl)urea CAS No. 891103-14-3

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylthiazol-2-yl)urea

Cat. No. B2959998
M. Wt: 360.43
InChI Key: LOCUSMWUVCXGBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylthiazol-2-yl)urea is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Stereospecific Synthesis

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylthiazol-2-yl)urea, as part of a larger compound, has been utilized in the stereospecific synthesis of active metabolites of potent inhibitors. This includes the synthesis of an active metabolite of the PI3 kinase inhibitor PKI-179. The process involves stereospecific hydroboration and oxidation-reduction sequences to achieve the desired stereochemistry (Chen et al., 2010).

ROCK Inhibition

Compounds including the 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylthiazol-2-yl)urea moiety have been identified as potent inhibitors of Rho associated protein kinases (ROCK1 and 2). These inhibitors have shown remarkable differences in activity depending on their structural configuration, particularly when bearing a benzylic stereogenic center (Pireddu et al., 2012).

Reaction with Phenyl Isocyanate

In a study exploring the reactions of pyrimidine derivatives, 4-ethyl-6-methylpyrimidine 1-oxide, a compound closely related to 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylthiazol-2-yl)urea, was reacted with phenyl isocyanate. This resulted in products like 2-anilino-4-ethoxy-6-methylpyrimidine and related ureas, indicating potential applications in creating novel chemical compounds (Yamanaka et al., 1979).

Tetraazabarbaralanes

Research into the synthesis of 2,4,6,8-tetraazabarbaralanes has indicated that derivatives of 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylthiazol-2-yl)urea can be oxidized to produce compounds such as 2-ethoxy-4,6-dimethyl-pyrimidine. This demonstrates its role in the formation of complex organic structures (Gompper et al., 1988).

Acetylcholinesterase Inhibition

A series of compounds including 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which could encompass structures similar to 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylthiazol-2-yl)urea, were synthesized for potential antiacetylcholinesterase activity. This research aimed at optimizing the spacer length and testing compounds with greater conformational flexibility for potential therapeutic applications (Vidaluc et al., 1995).

properties

IUPAC Name

1-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-methyl-1,3-thiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c1-3-24-14-6-4-13(5-7-14)21-9-12(8-15(21)22)19-16(23)20-17-18-11(2)10-25-17/h4-7,10,12H,3,8-9H2,1-2H3,(H2,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCUSMWUVCXGBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=NC(=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylthiazol-2-yl)urea

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